N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
描述
PF-06446846 is a small molecule inhibitor developed by Pfizer. It is a highly selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in regulating plasma low-density lipoprotein cholesterol levels . By inhibiting PCSK9, PF-06446846 has the potential to lower cholesterol levels and reduce the risk of cardiovascular diseases .
准备方法
合成路线和反应条件
PF-06446846 可以通过多步合成过程来合成,该过程涉及关键中间体的形成及其随后的偶联 . 合成路线通常包括以下步骤:
三唑并吡啶核的形成: 此步骤涉及适当前体的环化,以形成三唑并吡啶环体系。
哌啶部分的引入: 哌啶环通过亲核取代反应引入。
与氯吡啶衍生物的偶联: 最后一步涉及将三唑并吡啶中间体与氯吡啶衍生物偶联,形成 PF-06446846.
工业生产方法
PF-06446846 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用高产率反应、高效的纯化方法以及严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
PF-06446846 经历了几种类型的化学反应,包括:
氧化: PF-06446846 在特定条件下可以氧化形成各种氧化衍生物。
还原: 该化合物可以还原形成还原衍生物。
常见试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常采用硼氢化钠或氢化铝锂等还原剂。
取代: 可以在适当条件下使用胺或硫醇等亲核试剂.
主要产品
科学研究应用
PF-06446846 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 PCSK9 的抑制及其对胆固醇代谢的影响。
生物学: 用于细胞和分子生物学研究,以研究 PCSK9 在各种生物过程中的作用。
医学: 作为降低胆固醇水平和降低心血管疾病风险的潜在治疗剂进行探索。
工业: 用于开发新的降胆固醇药物和其他相关应用.
作用机制
PF-06446846 通过选择性抑制 PCSK9 的翻译来发挥作用。它诱导核糖体在密码子 34 周围停滞,由出口通道内新生肽链的序列介导 . 这种选择性停滞阻止了 PCSK9 的合成,导致血浆 PCSK9 水平降低,随后胆固醇水平降低 . 作用机制揭示了人类核糖体的可调性,允许小分子特异性地阻断单个转录物的翻译 .
相似化合物的比较
PF-06446846 在其对 PCSK9 翻译的选择性抑制方面是独一无二的。类似的化合物包括:
PF-543: 辉瑞公司开发的另一种 PCSK9 抑制剂,但其作用机制不同。
PF-04859989: 一种对 PCSK9 具有类似抑制作用的化合物,但其化学结构和药代动力学不同.
生物活性
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide, also known as PF-06446846, is a compound of significant interest due to its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
Property | Details |
---|---|
IUPAC Name | N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide; hydrochloride |
Molecular Formula | C22H21ClN7O |
Molecular Weight | 470.4 g/mol |
CAS Number | 1632250-50-0 |
PF-06446846 functions primarily as an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). It operates by stalling translation elongation during protein synthesis. Specifically, it binds to the ribosome and induces a stall at codon 34 during the translation of PCSK9. This selective inhibition results in reduced levels of PCSK9 in the bloodstream, which is crucial for cholesterol metabolism and regulation .
1. Inhibition of PCSK9
Research indicates that PF-06446846 effectively reduces circulating levels of PCSK9 and total cholesterol in vivo. In laboratory settings involving Huh7 cells (human liver cells), the compound was shown to inhibit the secretion of PCSK9 without affecting global protein synthesis . The inhibition of PCSK9 is particularly beneficial in managing hypercholesterolemia and cardiovascular diseases.
3. Enzyme Inhibition
Compounds containing similar heterocyclic structures have demonstrated enzyme inhibitory activities. For example, piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results that warrant further investigation into PF-06446846's enzyme inhibition capabilities .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to PF-06446846:
- Selective Stalling of Translation : In a study published in PLOS Biology, PF-06446846 was shown to selectively stall translation without broadly inhibiting protein synthesis pathways. This specificity is crucial for minimizing side effects associated with broader-spectrum inhibitors .
- Cholesterol Regulation : A study highlighted the compound's effectiveness in lowering plasma PCSK9 levels in rat models post oral dosing, reinforcing its potential therapeutic role in cholesterol management.
- Comparative Analysis : Research comparing various piperidine derivatives indicated that those with triazole functionalities exhibited enhanced biological activity against specific bacterial strains and enzymes compared to their counterparts lacking these groups .
属性
IUPAC Name |
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21/h2-3,5-10,12-13,17,24H,1,4,11,14H2/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTXHWQFIXYHCL-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PF-06446846?
A1: PF-06446846 is a small molecule that selectively inhibits the translation of proprotein convertase subtilisin/kexin type 9 (PCSK9) [, , , , ]. It achieves this by binding to the human ribosome and trapping the nascent PCSK9 polypeptide chain within the ribosome's exit tunnel, effectively stalling translation [, ].
Q2: How does PF-06446846 specifically target PCSK9 translation?
A2: PF-06446846's selectivity arises from its interaction with specific amino acid residues on the PCSK9 nascent chain within the ribosome exit tunnel [, ]. This interaction is dependent on the unique sequence of the PCSK9 nascent chain and leads to the formation of a stable complex that prevents further translation [].
Q3: What is the structural basis for PF-06446846's interaction with the ribosome?
A3: Cryo-electron microscopy (cryo-EM) studies have revealed that PF-06446846 binds to a eukaryotic-specific pocket within the ribosome exit tunnel formed by the 28S ribosomal RNA (rRNA) []. This binding redirects the path of the nascent polypeptide chain and traps the ribosome in a rotated state, preventing efficient translocation of mRNA and tRNAs, ultimately leading to translational stalling [].
Q4: What are the downstream effects of PCSK9 inhibition by PF-06446846?
A4: PCSK9 plays a crucial role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the blood [, ]. By inhibiting PCSK9 translation, PF-06446846 reduces plasma PCSK9 levels, leading to increased availability of LDL receptors on liver cells [, ]. This enhanced uptake of LDL-C from circulation results in an overall decrease in plasma cholesterol levels [, ].
Q5: What is the therapeutic potential of PF-06446846?
A5: Preclinical studies in rats have demonstrated that oral administration of PF-06446846 effectively reduces both plasma PCSK9 and total cholesterol levels [, ]. This finding highlights its potential as an oral therapeutic agent for managing hypercholesterolemia and potentially mitigating the risk of cardiovascular disease [, , ].
Q6: What are the limitations of the current research on PF-06446846?
A6: While preclinical data on PF-06446846 show promise, it is crucial to acknowledge that these findings stem from in vitro and animal studies [, ]. Further research, including clinical trials, is necessary to confirm its efficacy and safety profile in humans, determine appropriate dosages, and assess long-term effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。